molecular formula C16H25N B14615786 2-(4-Cyclohexylbutyl)-6-methylpyridine CAS No. 60439-21-6

2-(4-Cyclohexylbutyl)-6-methylpyridine

Cat. No.: B14615786
CAS No.: 60439-21-6
M. Wt: 231.38 g/mol
InChI Key: WNHAEWKJYPAKMC-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylbutyl)-6-methylpyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a cyclohexylbutyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylbutyl)-6-methylpyridine typically involves the following steps:

    Formation of the Cyclohexylbutyl Group: The cyclohexylbutyl group can be synthesized through a series of reactions starting from cyclohexane. This involves the formation of a butyl chain and its subsequent attachment to the cyclohexane ring.

    Attachment to Pyridine Ring: The cyclohexylbutyl group is then attached to the pyridine ring through a substitution reaction. This step often requires the use of a catalyst and specific reaction conditions to ensure the correct positioning of the substituent on the pyridine ring.

    Methylation: The final step involves the methylation of the pyridine ring to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylbutyl)-6-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-Cyclohexylbutyl)-6-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving cell signaling and receptor interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylbutyl)-6-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyclohexylbutyl)-6-methylpyridine: Unique due to its specific substitution pattern on the pyridine ring.

    2-(4-Cyclohexylbutyl)-pyridine: Lacks the methyl group, leading to different chemical properties and reactivity.

    6-Methylpyridine: Lacks the cyclohexylbutyl group, resulting in a simpler structure with different applications.

Properties

CAS No.

60439-21-6

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

2-(4-cyclohexylbutyl)-6-methylpyridine

InChI

InChI=1S/C16H25N/c1-14-8-7-13-16(17-14)12-6-5-11-15-9-3-2-4-10-15/h7-8,13,15H,2-6,9-12H2,1H3

InChI Key

WNHAEWKJYPAKMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCCCC2CCCCC2

Origin of Product

United States

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